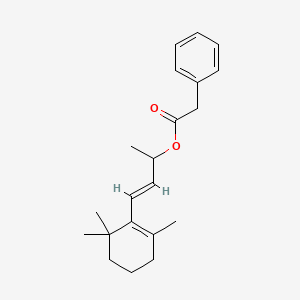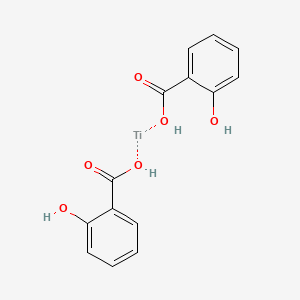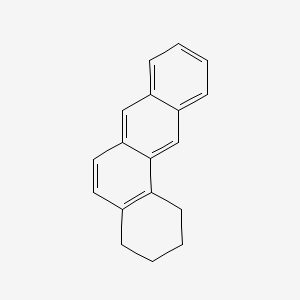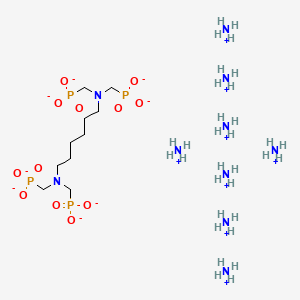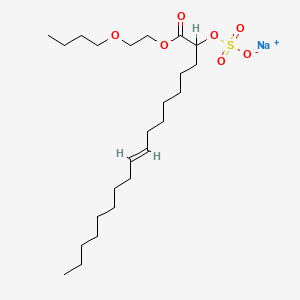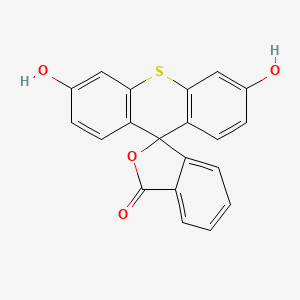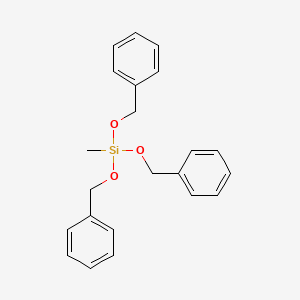
Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4,dichlorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4-dichlorophenyl)acrylate is a complex organic compound that features both aromatic and aliphatic components This compound is of interest due to its unique structural properties, which include the presence of trifluoromethyl and dichlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4-dichlorophenyl)acrylate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the preparation of 2-amino-4-(trifluoromethyl)benzoic acid through a nitration reaction followed by reduction.
Coupling Reaction: The intermediate is then coupled with 2,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the desired acrylate.
Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acrylate moiety, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols from the acrylate moiety.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, such as polymers and coatings.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.
Industry
Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Electronics: Its unique electronic properties make it suitable for use in electronic devices, such as organic semiconductors.
作用機序
The mechanism of action of Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4-dichlorophenyl)acrylate involves its interaction with specific molecular targets. The trifluoromethyl and dichlorophenyl groups enhance its binding affinity to these targets, which may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-phenylacrylate: Similar structure but lacks the dichlorophenyl group.
Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4-difluorophenyl)acrylate: Similar structure but with difluorophenyl instead of dichlorophenyl.
Uniqueness
The presence of both trifluoromethyl and dichlorophenyl groups in Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4-dichlorophenyl)acrylate makes it unique
特性
CAS番号 |
94133-72-9 |
|---|---|
分子式 |
C16H9Cl2F3NNaO2 |
分子量 |
398.1 g/mol |
IUPAC名 |
sodium;(Z)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C16H10Cl2F3NO2.Na/c17-10-3-1-8(13(18)7-10)5-12(15(23)24)11-4-2-9(6-14(11)22)16(19,20)21;/h1-7H,22H2,(H,23,24);/q;+1/p-1/b12-5-; |
InChIキー |
CSGSUENSBZWLQF-UHPXVVQNSA-M |
異性体SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C(=O)[O-].[Na+] |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


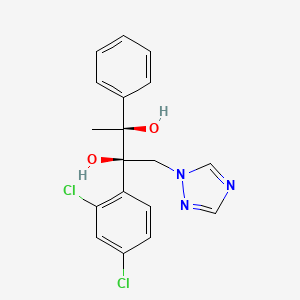
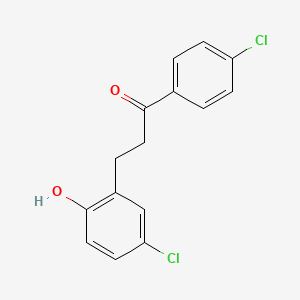
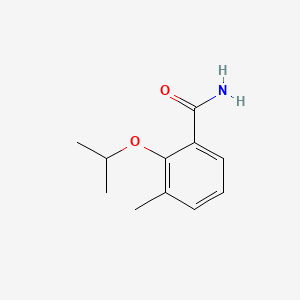

![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)

